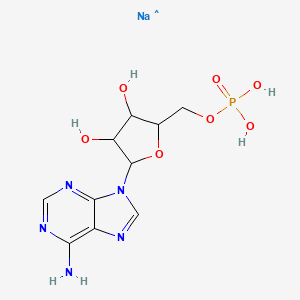

![molecular formula C8H12N3O4P B12516688 Guanidine, [3-[(phosphonooxy)methyl]phenyl]- CAS No. 820208-50-2](/img/structure/B12516688.png)

Guanidine, [3-[(phosphonooxy)methyl]phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

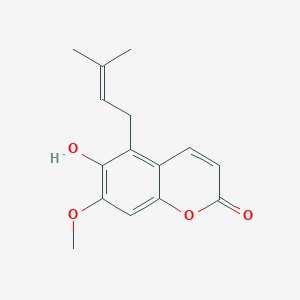

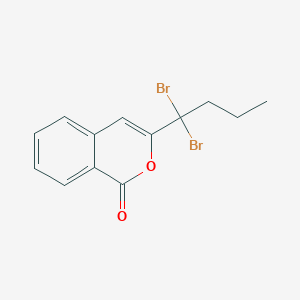

Guanidine, [3-[(phosphonooxy)méthyl]phényl]- est un composé qui présente un groupe guanidine lié à un cycle phényle, qui est en outre substitué par un groupe phosphonooxy. Les dérivés de guanidine sont connus pour leur forte basicité et leur capacité à former de fortes liaisons hydrogène, ce qui les rend précieux dans diverses applications chimiques et biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des dérivés de guanidine implique généralement la réaction d'amines avec des précurseurs de guanidine activés. Les méthodes courantes incluent l'utilisation de dérivés de thiourée comme agents guanidlylants, des réactifs de couplage et une guanidylation catalysée par des métaux . Pour la Guanidine, [3-[(phosphonooxy)méthyl]phényl]-, une voie de synthèse spécifique implique la réaction de la 3-(phosphonooxy)méthylphénylamine avec un agent guanidlylant dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de dérivés de guanidine utilise souvent des techniques de synthèse à grande échelle, y compris des réacteurs à écoulement continu et des procédés par lots. L'utilisation d'agents guanidlylants efficaces et de conditions réactionnelles optimisées garantit des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Guanidine, [3-[(phosphonooxy)méthyl]phényl]- subit diverses réactions chimiques, notamment :

Oxydation : Le groupe guanidine peut être oxydé pour former des sels de guanidinium.

Réduction : Les réactions de réduction peuvent convertir le groupe guanidine en amines.

Substitution : Le cycle phényle peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes et les agents nitrants.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent les sels de guanidinium, les dérivés phényliques substitués et les amines .

Applications de la recherche scientifique

Guanidine, [3-[(phosphonooxy)méthyl]phényl]- a un large éventail d'applications de recherche scientifique :

Biologie : Joue un rôle dans l'étude des mécanismes enzymatiques et des interactions protéiques.

Médecine : Enquête sur son potentiel comme agent antimicrobien et dans la conception de médicaments.

Industrie : Utilisé dans la production de polymères et comme stabilisateur dans diverses formulations.

Mécanisme d'action

Le mécanisme d'action de la Guanidine, [3-[(phosphonooxy)méthyl]phényl]- implique sa capacité à former de fortes liaisons hydrogène et à interagir avec diverses cibles moléculaires. Le groupe guanidine peut se lier à des sites chargés négativement sur les protéines et les enzymes, affectant ainsi leur activité et leur fonction. Cette interaction est cruciale dans son rôle de catalyseur et dans ses propriétés antimicrobiennes .

Applications De Recherche Scientifique

Guanidine, [3-[(phosphonooxy)methyl]phenyl]- has a wide range of scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.

Biology: Plays a role in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential as an antimicrobial agent and in drug design.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mécanisme D'action

The mechanism of action of Guanidine, [3-[(phosphonooxy)methyl]phenyl]- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can bind to negatively charged sites on proteins and enzymes, affecting their activity and function. This interaction is crucial in its role as a catalyst and in its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Composés similaires

Guanidine : Une simple molécule de guanidine sans substituants supplémentaires.

N,N’-Disubstituées Guanidines : Guanidines avec deux substituants sur les atomes d'azote.

Guanidines cycliques : Guanidines incorporées dans des structures cycliques

Unicité

Guanidine, [3-[(phosphonooxy)méthyl]phényl]- est unique en raison de la présence du groupe phosphonooxy, qui améliore sa réactivité et sa capacité à former de fortes liaisons hydrogène. Cela la rend particulièrement précieuse dans les applications nécessitant une grande stabilité et une grande réactivité .

Propriétés

Numéro CAS |

820208-50-2 |

|---|---|

Formule moléculaire |

C8H12N3O4P |

Poids moléculaire |

245.17 g/mol |

Nom IUPAC |

[3-(diaminomethylideneamino)phenyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H12N3O4P/c9-8(10)11-7-3-1-2-6(4-7)5-15-16(12,13)14/h1-4H,5H2,(H4,9,10,11)(H2,12,13,14) |

Clé InChI |

USIPEYFLVYHCFW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)N=C(N)N)COP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)

![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)

![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)